3-Bromofuran (CAS: 22037-28-1) is a critical heterocyclic building block utilized extensively in organic synthesis to introduce furan moieties specifically at the C3 position. As a clear, stable liquid (bp 103 °C), it serves as the premier precursor for 3-furyllithium generation and transition-metal-catalyzed cross-coupling reactions [1]. Because the inherent electronic properties of the furan ring strongly direct electrophilic substitution and direct metalation to the C2 and C5 positions, accessing 3-substituted furans is notoriously difficult without a pre-installed halide. 3-Bromofuran bypasses these complex, multi-step synthetic workarounds, providing a direct, process-friendly route to 3-aryl, 3-alkyl, and 3-carbonyl furan derivatives essential for pharmaceutical and natural product development.
Substituting 3-bromofuran with the more widely available and cheaper 2-bromofuran is impossible when targeting 3-substituted architectures, as the two isomers yield entirely different regiochemical outcomes in downstream cross-coupling and metalation [1]. Furthermore, attempting to use direct C-H functionalization on an unhalogenated furan ring overwhelmingly yields 2-substituted products due to the lower activation energy at the alpha position. While 3-iodofuran offers higher theoretical reactivity in oxidative addition, it suffers from severe photochemical and thermal instability, rapidly liberating iodine and degrading during storage or scale-up. Conversely, 3-chlorofuran is too unreactive for standard palladium-catalyzed couplings without the addition of expensive, highly specialized ligands. 3-Bromofuran perfectly balances shelf stability, procurement cost, and synthetic reactivity.
The primary procurement driver for 3-bromofuran is its ability to cleanly generate 3-furyllithium. When treated with n-butyllithium at -78 °C, 3-bromofuran undergoes rapid halogen-metal exchange, allowing electrophilic trapping (e.g., with benzaldehyde) to yield 3-substituted furyl alcohols in >90% isolated yields [1]. In stark contrast, attempting direct metalation of unsubstituted furan with n-BuLi yields >95% 2-furyllithium and 0% 3-furyllithium due to the thermodynamic acidity of the alpha protons. Procurement of 3-bromofuran is therefore strictly required to bypass the furan ring's natural C2-directing bias.
| Evidence Dimension | Yield of 3-substituted product via lithiation/trapping |
| Target Compound Data | 3-Bromofuran: >90% yield of 3-furyl derivatives |
| Comparator Or Baseline | Unsubstituted Furan: 0% yield of 3-furyl derivatives (exclusive 2-substitution) |
| Quantified Difference | Absolute regiochemical divergence (100% shift in substitution pattern) |
| Conditions | n-BuLi, THF, -78 °C, followed by electrophilic quench |
Buyers must procure 3-bromofuran to synthesize 3-substituted furan targets, as generic furan cannot be directly metalated at the 3-position.
While 3-iodofuran is highly reactive, it is notoriously unstable, undergoing rapid photolytic degradation that turns the material pink/brown and reduces assay purity significantly within weeks unless stored over copper wire at cryogenic temperatures. 3-Bromofuran, conversely, maintains >99% purity for extended periods when stored at standard -20 °C conditions [1]. In industrial scale-up, the use of 3-bromofuran reduces batch-to-batch reproducibility issues linked to precursor degradation and eliminates the need for specialized light-blocking handling protocols required for the iodo-analog.
| Evidence Dimension | Storage stability and handling requirements |
| Target Compound Data | 3-Bromofuran: Stable liquid, standard -20 °C storage, long shelf life |
| Comparator Or Baseline | 3-Iodofuran: Highly light-sensitive, rapid iodine liberation, requires strict stabilization |
| Quantified Difference | Eliminates rapid ambient degradation and specialized handling costs |
| Conditions | Standard laboratory/industrial storage conditions |
For procurement managers, 3-bromofuran offers a vastly superior shelf-life and lower handling cost compared to 3-iodofuran, ensuring reliable scale-up.
In standard Suzuki-Miyaura cross-coupling reactions using cost-effective catalysts like Pd(PPh3)4, 3-bromofuran readily undergoes oxidative addition, routinely delivering coupled 3-aryl furan products in 75-90% yields [1]. In contrast, the stronger C-Cl bond in 3-chlorofuran severely impedes oxidative addition under baseline conditions, often resulting in <20% yields unless expensive, sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands) are employed. Procuring 3-bromofuran allows chemists to utilize standard, off-the-shelf catalyst systems, drastically reducing the overall cost of goods for the transformation.
| Evidence Dimension | Cross-coupling yield under standard baseline conditions |
| Target Compound Data | 3-Bromofuran: 75-90% yield with standard Pd catalysts |
| Comparator Or Baseline | 3-Chlorofuran: <20% yield without specialized ligands |
| Quantified Difference | >55% yield increase under cost-effective catalytic conditions |
| Conditions | Suzuki-Miyaura coupling, standard Pd(PPh3)4 catalyst, mild base |
Selecting 3-bromofuran prevents the need to purchase expensive, proprietary palladium ligands required to activate the cheaper but unreactive 3-chlorofuran.
Because direct functionalization of furan fails to yield 3-substituted products, 3-bromofuran is the mandatory starting material for pharmaceutical pipelines requiring a 3-furyl pharmacophore. Its reliable cross-coupling profile ensures high-fidelity incorporation into complex API frameworks without the off-target toxicity or metabolic instability sometimes associated with 2-furyl isomers [1].
Many bioactive marine natural products feature a furan ring substituted exclusively at the 3-position. The ability of 3-bromofuran to undergo clean halogen-metal exchange at -78 °C to form 3-furyllithium allows for efficient nucleophilic addition to complex terpene ketones and aldehydes, making it an indispensable building block in total synthesis campaigns [2].
In materials science, polymers and oligomers linked through the 3- and 4-positions of furan exhibit different electronic and topological properties than standard 2,5-linked furan resins. 3-Bromofuran serves as the critical monomer precursor, enabling the controlled synthesis of these non-standard architectures via iterative cross-coupling[1].
Flammable;Irritant